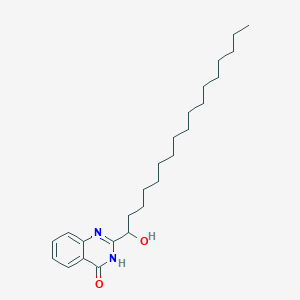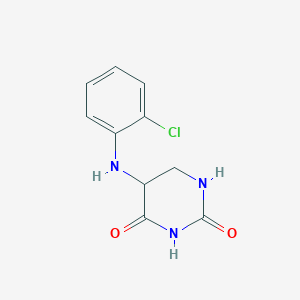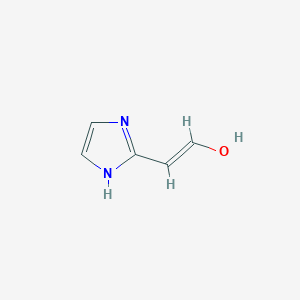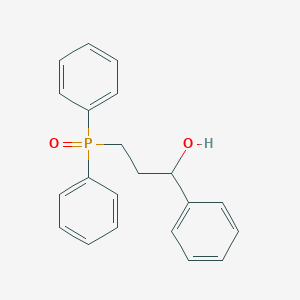
2-(1-Hydroxyheptadecyl)quinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxyheptadecyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This particular compound features a long hydroxyheptadecyl side chain, which may influence its solubility and interaction with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyheptadecyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of Hydroxyheptadecyl Chain: The hydroxyheptadecyl chain can be introduced via alkylation reactions using appropriate alkyl halides or alcohols in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Hydroxyheptadecyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The quinazolinone core can be reduced to dihydroquinazolinone using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of 2-(1-Oxoheptadecyl)quinazolin-4(3H)-one.
Reduction: Formation of 2-(1-Hydroxyheptadecyl)dihydroquinazolin-4(3H)-one.
Substitution: Formation of 2-(1-Chloroheptadecyl)quinazolin-4(3H)-one or 2-(1-Bromoheptadecyl)quinazolin-4(3H)-one.
Aplicaciones Científicas De Investigación
2-(1-Hydroxyheptadecyl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxyheptadecyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyheptadecyl chain may enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. detailed studies are required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: Known for its anti-cancer properties as a PARP-1/2 inhibitor.
1H-Indazoles: Synthesized via Rh(III)-catalyzed C–H functionalization, known for their diverse biological activities.
Uniqueness
2-(1-Hydroxyheptadecyl)quinazolin-4(3H)-one is unique due to its long hydroxyheptadecyl side chain, which may impart distinct physicochemical properties and biological activities compared to other quinazolinone derivatives.
Propiedades
Número CAS |
917764-60-4 |
|---|---|
Fórmula molecular |
C25H40N2O2 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
2-(1-hydroxyheptadecyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C25H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-23(28)24-26-22-19-17-16-18-21(22)25(29)27-24/h16-19,23,28H,2-15,20H2,1H3,(H,26,27,29) |
Clave InChI |
SQOLXTJUDSOVJM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C1=NC2=CC=CC=C2C(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12914095.png)



![methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate](/img/structure/B12914117.png)
![Cyclohexane, [(1-methylpropyl)thio]-](/img/structure/B12914127.png)
![(5z)-5-[(2,4-Difluorophenyl)imino]furan-2(5h)-one](/img/structure/B12914131.png)

![3-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]-2,5-diphenylbenzene-1,4-diol](/img/structure/B12914143.png)




